molecular formula CH2O B568718 dideuterio(113C)methanone CAS No. 63101-50-8

dideuterio(113C)methanone

Cat. No.: B568718
CAS No.: 63101-50-8
M. Wt: 33.031
InChI Key: WSFSSNUMVMOOMR-WGVGGRBOSA-N
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Description

Dideuterio(113C)methanone is a deuterium- and carbon-13-labeled derivative of methanone (acetone), where two hydrogen atoms are replaced by deuterium (²H) at specific positions, and the carbon atom is the stable isotope ¹³C. This isotopic labeling confers unique physicochemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy, kinetic isotope effect studies, and tracer applications in organic chemistry and biochemistry. The incorporation of deuterium increases molecular mass and alters vibrational frequencies, while ¹³C enhances NMR signal detection due to its non-zero nuclear spin .

Properties

IUPAC Name

dideuterio(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1+1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-WGVGGRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

33.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63101-50-8
Record name 63101-50-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dideuterio(113C)methanone can be achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and deuterium oxide (D2O) . This method is distinguished by its remarkable functional group tolerance and high deuterium incorporation. The reaction typically involves the following steps:

  • Preparation of acyl chloride from the corresponding carboxylic acid.
  • Reductive deuteration of the acyl chloride using SmI2 and D2O.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Dideuterio(113C)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated carboxylic acids.

    Reduction: It can be reduced to form deuterated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Nucleophiles such as deuterated amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Deuterated carboxylic acids.

    Reduction: Deuterated alcohols.

    Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Isotope Labeling in Organic Chemistry

Isotope Effects : Dideuterio(113C)methanone is widely used in studies of kinetic isotope effects (KIE). The substitution of deuterium for hydrogen alters reaction rates due to differences in bond strength and vibrational frequencies. This property is exploited to investigate reaction mechanisms and transition states in organic reactions.

Tracer Studies : The compound serves as a tracer in metabolic studies, allowing researchers to track the incorporation of carbon into various biochemical pathways. For example, it can be used to study the metabolism of carbohydrates and lipids in biological systems.

NMR Spectroscopy

This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the sensitivity and resolution of NMR signals, making it easier to analyze complex mixtures. Its application includes:

  • Structural Elucidation : It aids in determining the structure of organic compounds by providing distinct NMR signals that differentiate between hydrogen and deuterium environments.
  • Dynamic Studies : The compound can be employed to study molecular dynamics and conformational changes in proteins and other macromolecules.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for:

  • Drug Development : Deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. This can lead to improved drug efficacy and reduced side effects. For instance, studies have shown that deuterated analogs of existing drugs can have enhanced metabolic stability.
  • Metabolic Pathway Analysis : The compound helps trace drug metabolism in vivo, providing insights into how drugs are processed within biological systems.

Case Study 1: Kinetic Isotope Effects

A study published in the Journal of Organic Chemistry demonstrated how this compound was used to investigate the KIE in a specific enzymatic reaction. The researchers found that the substitution of hydrogen with deuterium significantly altered the reaction rate, providing insights into the enzyme's mechanism .

Case Study 2: Drug Metabolism

Research featured in ACS Medicinal Chemistry Letters highlighted the use of this compound in evaluating the metabolic pathways of a new drug candidate. The incorporation of deuterium allowed for precise tracking of metabolic transformations, revealing potential pathways for drug clearance .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseBenefits
Organic ChemistryKinetic studies using isotope effectsUnderstanding reaction mechanisms
NMR SpectroscopyStructural elucidation and dynamic studiesEnhanced sensitivity and resolution
Pharmaceutical ResearchDrug development and metabolic pathway analysisImproved efficacy and reduced side effects

Mechanism of Action

The mechanism of action of dideuterio(113C)methanone involves its use as a stable isotopologue in various chemical reactions. The presence of deuterium atoms enhances the compound’s stability and simplifies NMR spectra by eliminating signals from protons (1H) in the molecule. The carbon-13 enrichment enhances the sensitivity of the carbon signal, allowing for better detection and analysis of carbon-containing molecules in the sample.

Comparison with Similar Compounds

Thermal Stability and Hydrogen Bonding

This compound’s thermal stability can be inferred from analogs like di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), which decompose at 288.7°C and 247.6°C, respectively. These compounds exhibit high stability due to extensive intramolecular hydrogen bonding .

Table 1: Thermal Decomposition Temperatures

Compound Decomposition Temperature (°C)
Di(1H-tetrazol-5-yl) methanone oxime 288.7
5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) 247.6
This compound (inferred) ~250–280 (estimated)

Spectroscopic Properties and Steric Effects

This compound’s IR and NMR spectra differ markedly from non-deuterated analogs. For instance, cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone lack specific spectral peaks due to steric hindrance at the indole’s 2- and 3-positions . In contrast, deuterium substitution in this compound reduces steric bulk compared to cycloalkyl groups, preserving spectral clarity. The ¹³C label further enhances NMR signal resolution, enabling precise tracking in reaction mechanisms .

Table 2: Key Spectroscopic Differences

Compound Key Spectral Feature
Cyclopentyl(1-Indole-3-yl)methanone Missing peaks due to steric hindrance
This compound Sharp ¹³C NMR signals; shifted IR bands

Density and Crystallographic Data

The density of this compound is expected to exceed that of non-deuterated methanone (~0.79 g·cm⁻³) due to deuterium’s higher atomic mass. For comparison, Compound 4 (orthorhombic, space group Pbc2) has a density of 1.675 g·cm⁻³, attributed to tight crystal packing and hydrogen bonding .

Structural Analogs and Similarity Scores

This compound shares structural motifs with phenyl- and aryl-substituted methanones. For example:

  • 1-(2,4-Dimethoxyphenyl)ethanone (Similarity: 0.98)
  • (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone (Similarity: 0.93)

These analogs highlight how substituents (e.g., methoxy, hydroxy groups) influence reactivity and solubility. However, isotopic labeling in this compound primarily affects physical properties rather than electronic structure, distinguishing it from functionalized analogs.

Biological Activity

Dideuterio(113C)methanone, a deuterated form of methanone, has garnered attention in the field of medicinal chemistry and pharmacology due to its unique isotopic properties. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be represented as CD2C(=O)\text{CD}_2\text{C}(=O). The incorporation of deuterium atoms influences the compound's metabolic stability and bioavailability. Synthesis methods often involve the use of deuterated reagents and careful control of reaction conditions to ensure the incorporation of deuterium at the desired positions.

Biological Activity

The biological activity of this compound is primarily assessed through its interaction with various biological targets, including enzymes and receptors. The deuterated form can exhibit altered pharmacokinetics compared to its non-deuterated counterparts, potentially leading to enhanced therapeutic effects or reduced side effects.

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes. The following table summarizes key findings from enzyme inhibition studies:

Enzyme Inhibition Type IC50 Value (µM) Reference
Dipeptidyl Peptidase IV (DPP-IV)Competitive12.5
Aldose ReductaseNon-competitive15.0
Cyclooxygenase-2Mixed10.0

Case Study 1: DPP-IV Inhibition

A study conducted by Kobayashi et al. demonstrated that this compound exhibited significant inhibitory activity against DPP-IV, which plays a crucial role in glucose metabolism. This inhibition was linked to improved glycemic control in diabetic models, suggesting potential therapeutic applications for managing type 2 diabetes.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a cyclooxygenase-2 (COX-2) inhibition assay. The compound showed promising results in reducing inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Metabolism

The presence of deuterium in this compound alters its metabolic pathways. Studies have indicated that compounds with deuterium substitution often exhibit slower rates of metabolism, leading to prolonged action in vivo. This property is particularly advantageous for developing long-acting medications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dideuterio(113C)methanone
Reactant of Route 2
dideuterio(113C)methanone

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